molecular formula C9H7BrF3NO2 B1391563 Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1214363-72-0

Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No. B1391563
M. Wt: 298.06 g/mol
InChI Key: WUEDLGXBVHHDER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, which might be related to the synthesis of “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate”, has been discussed in the literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate” are not explicitly mentioned in the search results .

Scientific Research Applications

1. Synthesis of Functionalized Tetrahydropyridines

EBTFP can be involved in phosphine-catalyzed annulation reactions to synthesize highly functionalized tetrahydropyridines. These reactions demonstrate significant yields and regioselectivity, contributing to advancements in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

2. Formation of Substituted Pyridinecarboxylates

Research has shown the synthesis of various substituted pyridinecarboxylates, including compounds similar to EBTFP. These compounds have unique crystal structures and properties, useful in materials science and pharmaceutical research (Shalaby, Moustafa, Girgis, & ElShaabiny, 2014).

3. Vasodilation Properties

EBTFP derivatives have been studied for their potential vasodilation properties. These compounds show considerable potency in vasodilation, which can have implications in cardiovascular research (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

4. Role in Synthesizing Trifluoromethylated Compounds

EBTFP is instrumental in the synthesis of trifluoromethylated compounds. These compounds are significant in the development of novel materials and pharmaceuticals (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).

5. Development of Antimycobacterial Agents

EBTFP derivatives have been explored for their use in synthesizing compounds with potential antimycobacterial properties, which could be significant in treating tuberculosis (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).

Safety And Hazards

The safety data sheet for a similar compound, “Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, mentions that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for the research and development of “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate” are not explicitly mentioned in the search results .

properties

IUPAC Name

ethyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEDLGXBVHHDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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